molecular formula C13H12N2O3 B2935186 Ethyl oxo(quinolin-5-ylamino)acetate CAS No. 57689-82-4

Ethyl oxo(quinolin-5-ylamino)acetate

Cat. No.: B2935186
CAS No.: 57689-82-4
M. Wt: 244.25
InChI Key: PZNBWSDVKFBGQP-UHFFFAOYSA-N
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Description

Ethyl oxo(quinolin-5-ylamino)acetate is a chemical compound that features a quinoline ring system, which is a nitrogen-containing heterocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the quinoline and ester functionalities in its structure makes it a versatile molecule for synthetic and biological studies.

Mechanism of Action

Target of Action

Ethyl oxo(quinolin-5-ylamino)acetate is a complex compound that likely interacts with multiple targets. The quinoline and indole moieties in its structure suggest potential interactions with a variety of receptors . .

Mode of Action

Quinoline and indole derivatives have been found to bind with high affinity to multiple receptors , which could lead to a variety of cellular responses. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Both quinoline and indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and target involved.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with quinoline and indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl oxo(quinolin-5-ylamino)acetate typically involves the reaction of quinoline derivatives with ethyl oxoacetate. One common method includes the condensation of quinoline-5-amine with ethyl oxoacetate under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts, such as Lewis acids, can further enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl oxo(quinolin-5-ylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Ethyl oxo(quinolin-5-ylamino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-5-amine: A precursor in the synthesis of ethyl oxo(quinolin-5-ylamino)acetate.

    Ethyl oxoacetate: Another precursor used in the synthesis.

    Quinoline N-oxide: An oxidation product of quinoline derivatives.

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both quinoline and ester groups. This makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives that may lack the ester functionality.

Properties

IUPAC Name

ethyl 2-oxo-2-(quinolin-5-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)12(16)15-11-7-3-6-10-9(11)5-4-8-14-10/h3-8H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNBWSDVKFBGQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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